molecular formula C17H22ClNO B1683203 (+)-Tomoxetine hydrochloride CAS No. 82857-39-4

(+)-Tomoxetine hydrochloride

Cat. No. B1683203
CAS RN: 82857-39-4
M. Wt: 291.8 g/mol
InChI Key: LUCXVPAZUDVVBT-LMOVPXPDSA-N
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Description

(+)-Tomoxetine hydrochloride is a bioactive chemical.

Scientific Research Applications

Application in Solid Lipid Nanoparticles (SLN)

Field

Pharmaceuticals and Drug Delivery

Summary

Solid Lipid Nanoparticles (SLN) are a type of lipids that remain solid at ambient temperature and have significant roles in various fields like pharmaceuticals. They are used as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .

Method of Application

Atomoxetine hydrochloride is loaded into SLN for different applications . The exact method of loading and the parameters involved are not specified in the source.

Results

The results or outcomes of loading Atomoxetine hydrochloride into SLN are not specified in the source. However, the general benefits of using SLN in drug delivery include controlled release and improved biopharmaceutical performance .

Application in Chitosan Hydrogels

Field

Biomedical Materials & Devices

Summary

Chitosan hydrogels are networks of hydrophilic polymer chains that can absorb and retain a large amount of water. They are biodegradable, biocompatible, and non-toxic. These hydrogels have been applied in many practical use-cases where a material compatible with aqueous solvents is necessary .

Method of Application

The exact method of applying Atomoxetine hydrochloride in chitosan hydrogels is not specified in the source. However, these hydrogels are generally used to encapsulate drugs for controlled release .

Results

The results or outcomes of applying Atomoxetine hydrochloride in chitosan hydrogels are not specified in the source. However, the general benefits of using chitosan hydrogels include biocompatibility, biodegradability, and controlled drug release .

properties

IUPAC Name

(3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCXVPAZUDVVBT-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1O[C@@H](CCNC)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232033
Record name (+)-Tomoxetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Tomoxetine hydrochloride

CAS RN

82857-39-4
Record name (+)-Tomoxetine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Tomoxetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATOMOXETINE HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHM88LDX7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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